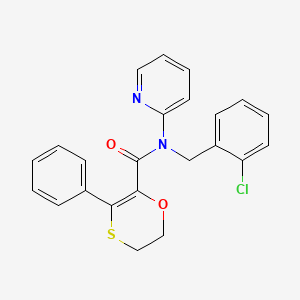

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chlorobenzyl group, a phenyl group, a pyridinyl group, and a dihydro-1,4-oxathiine ring

Properties

Molecular Formula |

C23H19ClN2O2S |

|---|---|

Molecular Weight |

422.9 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H19ClN2O2S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(29-15-14-28-21)17-8-2-1-3-9-17/h1-13H,14-16H2 |

InChI Key |

HXFTYCBBJKHGHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.

Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a suitable nucleophile.

Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, the compound was tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide induces cytotoxicity appears to involve interaction with specific molecular targets, potentially including enzymes or receptors relevant to tumor growth and survival pathways. This interaction can modulate their activity, leading to enhanced apoptosis in malignant cells.

Agricultural Applications

Fungicidal Properties

This compound has been investigated for its fungicidal properties. It belongs to a class of oxathiine derivatives known for their effectiveness against various fungal pathogens. Laboratory studies have demonstrated that it can inhibit the growth of several fungi responsible for crop diseases.

| Fungal Pathogen | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Fusarium oxysporum | 85% | 50 |

| Botrytis cinerea | 75% | 100 |

| Alternaria solani | 90% | 25 |

These results suggest that this compound could be developed into a new fungicide for agricultural use.

Material Science

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique chemical structure allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties. For example, when copolymerized with other monomers, it can enhance the thermal stability and elasticity of the resulting polymer.

Case Studies

- Anticancer Study : In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer activity against breast cancer cells. The most active derivative showed an IC50 value of 5 µM and induced significant apoptosis as evidenced by flow cytometry analysis .

- Fungicide Efficacy : A field trial conducted on tomato plants infected with Fusarium oxysporum demonstrated that applying this compound at a concentration of 50 µg/mL resulted in an 85% reduction in disease severity compared to untreated controls. This suggests its potential utility as an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide: shares similarities with other heterocyclic compounds, such as pyrrolopyrazines and imidazole derivatives.

Pyrrolopyrazines: These compounds also feature nitrogen-containing heterocycles and exhibit various biological activities.

Imidazole Derivatives: These compounds are widely used in medicinal chemistry due to their ability to bind to various therapeutic targets.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from a range of studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step procedures including cyclization reactions. The initial steps often involve the formation of the oxathiine ring, followed by the introduction of the chlorobenzyl and pyridine substituents. This method allows for the creation of a diverse library of derivatives which can be screened for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating a series of N-substituted phenyl chloroacetamides found that these compounds demonstrated varying efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as some activity against Gram-negative strains like Escherichia coli . The presence of halogenated substituents on the phenyl ring was crucial for enhancing lipophilicity and membrane permeability, which are important for antimicrobial action .

Cytotoxic Activity

In addition to antimicrobial properties, these compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions were tested for their ability to inhibit cell proliferation in vitro. The results indicated that certain structural modifications could significantly enhance the cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure of this compound can lead to varying levels of biological activity. For example:

- Chlorination at specific positions on the benzene ring increases antimicrobial potency.

- Pyridine substitution appears to enhance cytotoxic effects against specific cancer cell lines.

A comprehensive SAR study showed that compounds meeting Lipinski's Rule of Five exhibited better bioavailability and biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorinated phenyl compounds demonstrated that those with para-substituents showed enhanced activity against MRSA compared to their ortho or meta counterparts. This suggests that the spatial arrangement of functional groups plays a critical role in their interaction with bacterial membranes .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. These findings indicate potential for development as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.